Brca1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRCA1-IN-2 is a cell-permeable protein-protein interaction inhibitor specifically targeting BRCA1. It has shown significant antitumor activities by disrupting BRCA1 (BRCT)2/protein interactions . The compound has a molecular formula of C26H33N4O7P and a molecular weight of 544.54 g/mol .
Preparation Methods
The synthesis of BRCA1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BRCA1-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BRCA1-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study protein-protein interactions and to develop new inhibitors targeting BRCA1.
Biology: It is used to investigate the role of BRCA1 in DNA damage repair, cell cycle regulation, and other cellular processes.
Medicine: It has potential therapeutic applications in cancer treatment, particularly in cancers associated with BRCA1 mutations, such as breast and ovarian cancers
Industry: It is used in the development of new diagnostic tools and therapeutic agents targeting BRCA1.
Mechanism of Action
BRCA1-IN-2 exerts its effects by inhibiting the interaction between BRCA1 and other proteins. This disruption impairs the DNA damage repair function of BRCA1, leading to increased genomic instability and cell death in cancer cells. The compound specifically targets the BRCT domain of BRCA1, which is essential for its interaction with other proteins involved in DNA repair .
Comparison with Similar Compounds
BRCA1-IN-2 is unique in its specific inhibition of BRCA1 protein-protein interactions. Similar compounds include:
Olaparib: A PARP inhibitor used in the treatment of BRCA-mutated cancers.
Niraparib: Another PARP inhibitor with similar applications.
Rucaparib: A PARP inhibitor used in the treatment of ovarian cancer.
This compound differs from these compounds in its specific mechanism of action, targeting the BRCA1 protein directly rather than inhibiting PARP enzymes .
Properties
IUPAC Name |
[(2S)-2-[3-(1H-indol-3-yl)propanoylamino]-3-oxo-3-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]propyl] dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N4O7P/c31-24(14-13-20-16-28-22-12-5-4-11-21(20)22)30-23(18-37-38(34,35)36)26(33)29-17-25(32)27-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,16,23,28H,6-7,10,13-15,17-18H2,(H,27,32)(H,29,33)(H,30,31)(H2,34,35,36)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEYIJQDNULZJQ-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(COP(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)[C@H](COP(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N4O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.